molecular formula C24H21F3N4 B12509344 4-(4-{4-[5-(Trifluoromethyl)-2-pyridinyl]benzyl}piperazino)benzenecarbonitrile

4-(4-{4-[5-(Trifluoromethyl)-2-pyridinyl]benzyl}piperazino)benzenecarbonitrile

Cat. No.: B12509344
M. Wt: 422.4 g/mol
InChI Key: RKEUKNNLWKGNPZ-UHFFFAOYSA-N
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Description

4-[4-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)piperazin-1-yl]benzonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)piperazin-1-yl]benzonitrile typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the trifluoromethylation of 4-iodobenzene . The intermediate compounds are then subjected to further reactions, including metalation and coupling reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)piperazin-1-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)piperazin-1-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, making it a potent ligand. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)piperazin-1-yl]benzonitrile apart from similar compounds is its unique combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H21F3N4

Molecular Weight

422.4 g/mol

IUPAC Name

4-[4-[[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methyl]piperazin-1-yl]benzonitrile

InChI

InChI=1S/C24H21F3N4/c25-24(26,27)21-7-10-23(29-16-21)20-5-1-19(2-6-20)17-30-11-13-31(14-12-30)22-8-3-18(15-28)4-9-22/h1-10,16H,11-14,17H2

InChI Key

RKEUKNNLWKGNPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C#N

Origin of Product

United States

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